1-Acetylindolin-3-one
Overview
Description
1-Acetylindolin-3-one is a chemical compound that serves as a key intermediate in the synthesis of various indolin-3-one derivatives. These derivatives are of significant interest due to their broad spectrum of biological activities, including potential therapeutic applications in the treatment of HIV, gastrointestinal, cardiovascular, and CNS disorders . The compound is characterized by the presence of an acetyl group attached to the indole nucleus, which is a common structural motif in many pharmacologically active molecules.
Synthesis Analysis
The synthesis of 1-acetylindolin-3-one derivatives has been achieved through various methods, including organocatalytic asymmetric Michael addition reactions. These reactions involve the addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes , β,γ-unsaturated α-ketoesters , and β-nitrostyrenes , yielding products with high yields and excellent stereoselectivities. The use of chiral bifunctional squaramide and thiourea catalysts has been instrumental in these transformations, allowing for the creation of chiral indolin-3-ones with multiple stereogenic centers .
Molecular Structure Analysis
Spectroscopic and quantum chemical studies have provided insights into the molecular geometry and electronic properties of 1-acetylindole, a closely related compound to 1-acetylindolin-3-one. Density functional theory (DFT) calculations, along with FT-IR and FT-Raman spectroscopy, have been used to determine the ground state energy, geometrical structure, and vibrational wavenumbers of 1-acetylindole . These studies have also revealed the nonlinear optical (NLO) behavior of the molecule, which is indicative of potential applications in materials science .
Chemical Reactions Analysis
1-Acetylindolin-3-ones undergo various chemical reactions that enhance their utility in synthetic chemistry. For instance, they can be transformed into substituted cyclopentyl[b]indoline compounds and 2-functionalized indoles without racemization. Additionally, regioselective hydroarylation reactions of C3 electrophilic N-acetylindoles have been developed, leading to the formation of 3-arylindolines with a quaternary center at C3 . The rearrangement of 1-acetylindoxyl oxime into 1-acetyl-2-acetoxy-3-iminoindoline hydrosulfate has also been reported, along with subsequent hydrolysis and oxidative dimerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-acetylindolin-3-one derivatives have been explored through experimental and theoretical investigations. The molecular electrostatic potential, total electron density, and reactivity properties of related compounds like 3-acetylindole have been analyzed, providing insights into their chemical reactivity and site selectivity . Furthermore, the thermodynamic properties of these compounds have been calculated at different temperatures, which is crucial for understanding their stability and reactivity under various conditions .
Scientific Research Applications
1. Organocatalyzed Asymmetric Michael Addition
- Summary of Application: 1-Acetylindolin-3-one is used in the organocatalyzed asymmetric Michael addition to unsaturated α-ketoesters. This process provides access to chiral indolin-3-ones with two adjacent tertiary stereogenic centers .
- Methods of Application: The method involves the reaction of 1-acetylindolin-3-ones with β,γ-unsaturated α-ketoesters in the presence of an organocatalyst .
- Results or Outcomes: The process results in the formation of chiral indolin-3-ones with two adjacent tertiary stereogenic centers .
2. Palladium-Catalyzed Direct C(sp3)–H Arylation
- Summary of Application: 1-Acetylindolin-3-one is used in the palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides. This method provides a novel and efficient way for the synthesis of nucleophilic 2-monoarylated indole-3-ones .
- Methods of Application: The method involves the reaction of 1-acetylindolin-3-one with bromobenzene in the presence of the Brettphos ligand, K2CO3, and Pd(dba)2 in THF under a high pure nitrogen atmosphere at 70 °C .
- Results or Outcomes: Various 2-monoarylated indole-3-ones were readily obtained with yields up to 95% .
Safety And Hazards
1-Acetylindolin-3-one is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
1-acetyl-2H-indol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMJJQZNOVOCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337123 | |
Record name | 1-acetylindolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylindolin-3-one | |
CAS RN |
16800-68-3 | |
Record name | 1-acetylindolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETYL-1,2-DIHYDRO-3H-INDOL-3-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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